1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Description

Structural Characteristics and Nomenclature

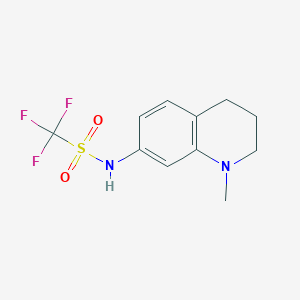

The structural architecture of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide reveals a complex arrangement of functional groups that contribute to its unique chemical behavior. The compound features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline where the benzopyridine system has been reduced at positions 1, 2, 3, and 4, creating a bicyclic structure with enhanced conformational flexibility compared to its fully aromatic counterpart. The methyl substitution at the nitrogen-1 position of the tetrahydroquinoline ring system provides additional steric bulk and influences the electronic properties of the molecule, potentially affecting its binding interactions with biological targets.

The nomenclature of this compound follows standard International Union of Pure and Applied Chemistry conventions, with the systematic name methanesulfonamide, 1,1,1-trifluoro-N-(1,2,3,4-tetrahydro-1-methyl-7-quinolinyl)- being employed in formal chemical databases. Alternative naming systems include variations that emphasize different structural aspects of the molecule, such as 1,1,1-trifluoro-N-[1-methyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide, which highlights the specific positioning of the methyl group and the reduced nature of the quinoline ring. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CN1CCCc2c1cc(cc2)NS(=O)(=O)C(F)(F)F, which provides a linear representation of the compound's connectivity.

The trifluoromethanesulfonamide moiety represents a critical structural element, consisting of a sulfonamide group (-SO₂NH-) bearing a trifluoromethyl substituent. This combination creates a highly electronegative region within the molecule due to the presence of three fluorine atoms, which significantly influences the compound's physicochemical properties including its lipophilicity, metabolic stability, and potential for hydrogen bonding interactions. The sulfonamide linker provides both structural rigidity and the capacity for hydrogen bond formation, serving as a crucial connection point between the quinoline-based pharmacophore and the trifluoromethyl group.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃F₃N₂O₂S | |

| Molecular Weight | 294.29 g/mol | |

| Chemical Abstracts Service Number | 304690-95-7 | |

| MDL Number | MFCD11112070 | |

| Density | 1.441 g/cm³ |

Properties

IUPAC Name |

1,1,1-trifluoro-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S/c1-16-6-2-3-8-4-5-9(7-10(8)16)15-19(17,18)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTDNGCHLBWUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630488 | |

| Record name | 1,1,1-Trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304690-95-7 | |

| Record name | 1,1,1-Trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methyl-1,2,3,4-tetrahydro-7-quinolyl)trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves the following steps:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the reduction of quinoline derivatives using hydrogenation techniques.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the tetrahydroquinoline core to quinoline derivatives.

Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine derivatives.

Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests significant potential in drug development, particularly due to the presence of the trifluoromethyl group and the tetrahydroquinoline moiety. Both structural features are known to enhance biological activity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing tetrahydroquinoline structures exhibit antimicrobial properties. For instance, derivatives of tetrahydroquinoline have been studied for their effectiveness against various bacterial strains. The introduction of the trifluoromethyl group may further enhance this activity by increasing the lipophilicity and bioavailability of the compound .

Antitumor and Antiviral Properties

Quinoline derivatives are widely recognized for their antitumor and antiviral activities. The compound could potentially serve as a lead compound in the synthesis of new antitumor agents. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types . Additionally, the antiviral properties of related compounds suggest that this trifluoro-substituted sulfonamide may also exhibit similar effects against viral infections.

Neuroprotective Effects

The tetrahydroquinoline structure has been linked to neuroprotective effects in several studies. It is hypothesized that compounds like 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to their ability to modulate neurotransmitter systems .

Fluorinated Polymers

The trifluoromethyl group is known to impart unique properties to polymers, such as improved chemical resistance and thermal stability. Incorporating this compound into polymer matrices could lead to the development of advanced materials suitable for harsh chemical environments or high-temperature applications .

Surface Modification

Fluorinated compounds are often used in surface modification processes to create hydrophobic surfaces. This application is particularly relevant in coatings and treatments for industrial materials where water repellency is desired. The incorporation of this compound into surface coatings could enhance durability and performance .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications at the nitrogen atom significantly influenced antimicrobial activity against Staphylococcus aureus. The introduction of trifluoromethyl groups was found to increase potency by altering membrane permeability .

Case Study 2: Antitumor Activity

In vitro studies on quinoline derivatives revealed that certain modifications led to enhanced cytotoxicity against human cancer cell lines. The trifluoromethyl group was noted for its role in improving interaction with cellular targets involved in apoptosis pathways .

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The specific pathways and targets depend on the context of its application, whether in drug design or material science.

Comparison with Similar Compounds

Methyl vs. Isobutyl Substituents

- Target Compound: The 1-methyl group on the tetrahydroquinoline nitrogen reduces steric hindrance compared to bulkier substituents like isobutyl. This likely enhances solubility and bioavailability.

- 1,1,1-Trifluoro-N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (CAS 848080-35-3): The isobutyl group increases lipophilicity (logP) and may hinder interactions with enzyme active sites. This compound has a molecular weight of 336.37 g/mol and is stored at 2–8°C .

Oxo vs. Non-Oxo Derivatives

Sulfonamide Group Variations

Trifluoromethanesulfonamide vs. Methanesulfonamide

- Trifluoromethanesulfonamides : The -CF₃ group enhances electron-withdrawing effects, lowering the LUMO energy of adjacent π-systems and improving reactivity in cycloadditions (e.g., Pd-catalyzed C–H functionalization) .

- Methanesulfonamide (24, 25) : Less electron-withdrawing than -CF₃, resulting in lower catalytic efficiency but higher metabolic stability .

Carbonic Anhydrase (CA) Inhibition

- The 2-oxo group in 24 and 25 likely enhances binding to CA active sites via hydrogen bonding .

- Target Compound : The absence of an oxo group may reduce CA affinity but improve selectivity for other targets.

Physical and Chemical Properties

Biological Activity

1,1,1-Trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a tetrahydroquinoline moiety, which contribute to its unique pharmacological properties. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent investigations have indicated that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains in vitro.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Reduced viability | |

| Candida albicans | Antifungal effects |

Neuroprotective Effects

The tetrahydroquinoline scaffold is known for its neuroprotective properties. Studies have demonstrated that related compounds can prevent dopaminergic neuron degeneration in models of Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Neuroprotection in Animal Models

A study published in the Journal of Neurochemistry explored the neuroprotective effects of tetrahydroquinoline derivatives in mice subjected to neurotoxic agents. The administration of these compounds resulted in significant preservation of dopaminergic neurons and improved motor function outcomes compared to controls .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial potential of various tetrahydroquinoline derivatives. Results indicated that the introduction of trifluoromethyl groups enhanced activity against resistant strains of bacteria .

Research Findings

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve efficacy while minimizing toxicity.

Table: Summary of Key Research Findings

Q & A

Basic: What are the optimal synthetic pathways for 1,1,1-trifluoro-N-(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, and how can reaction yields be maximized?

Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Preparation of the tetrahydroquinoline scaffold via cyclization of substituted anilines with aldehydes/ketones under acidic conditions.

- Step 2: Sulfonylation using 1,1,1-trifluoromethanesulfonyl chloride under inert atmosphere (e.g., N₂) in anhydrous solvents like dichloromethane or THF.

- Step 3: Purification via column chromatography or recrystallization.

Key parameters for yield optimization:

- Temperature control (±2°C) during sulfonylation to avoid side reactions.

- Use of bases (e.g., pyridine) to scavenge HCl byproducts.

- Reaction monitoring via TLC/HPLC (C18 columns, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135/HSQC to resolve overlapping signals from the tetrahydroquinoline ring and trifluoromethyl group.

- FT-IR: Confirm sulfonamide (-SO₂NH-) stretches at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric).

- HRMS: Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error).

- X-ray crystallography (if crystalline): Use SHELX suite for structure refinement .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). Mitigation strategies:

- Standardize assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer systems.

- Dose-response curves: Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.

- Off-target profiling: Screen against kinase/GPCR panels to identify confounding interactions .

Advanced: What computational methods are suitable for structure-activity relationship (SAR) studies?

Answer:

- Molecular docking (AutoDock Vina): Model interactions with target proteins (e.g., carbonic anhydrase IX for sulfonamides).

- QSAR modeling: Use descriptors like LogP, polar surface area, and electrostatic potential maps.

- MD simulations (GROMACS): Assess binding stability over 100-ns trajectories .

Advanced: How does the compound’s stereochemistry influence its reactivity?

Answer:

- The tetrahydroquinoline core’s chair conformation affects sulfonamide orientation.

- Chiral centers: Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.

- Steric effects: Substituents at C-1 (methyl) may hinder rotation, altering binding kinetics. Validate via NOESY .

Basic: What are the stability considerations for long-term storage?

Answer:

- Degradation pathways: Hydrolysis of sulfonamide group under acidic/basic conditions.

- Storage: -20°C in amber vials with desiccants (silica gel).

- Stability assays: Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: How can crystallographic data improve mechanistic understanding?

Answer:

- SHELXL refinement: Resolve hydrogen bonding networks (e.g., sulfonamide NH to active-site residues).

- Electron density maps: Identify π-π stacking between tetrahydroquinoline and aromatic receptor pockets.

- Twinned crystals: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Advanced: What strategies validate target engagement in cellular models?

Answer:

- CETSA (Cellular Thermal Shift Assay): Measure target protein melting shifts after compound treatment.

- SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐₙ/kₒff) in real time.

- CRISPR knockouts: Confirm activity loss in target-deficient cell lines .

Basic: How can researchers troubleshoot low yields in final coupling steps?

Answer:

- Activation issues: Pre-activate amines with HATU/DIPEA in DMF.

- Solvent optimization: Switch to DMSO for polar intermediates.

- Byproduct analysis: Use LC-MS to detect unreacted starting materials or dimerization .

Advanced: What in vivo models are appropriate for pharmacokinetic profiling?

Answer:

- Rodent models: Measure plasma half-life (t₁/₂) and brain penetration (logBB) via LC-MS/MS.

- Metabolite ID: Use UPLC-QTOF to detect Phase I/II metabolites (e.g., hydroxylation at C-3).

- Tissue distribution: Autoradiography with ¹⁴C-labeled compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.